

A Comprehensive Technical Guide to 1-Bromo-3-methylhexane

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Compound of Interest

Compound Name: **1-Bromo-3-methylhexane**

Cat. No.: **B13168464**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methylhexane is a halogenated alkane with the chemical formula $C_7H_{15}Br$.^{[1][2][3]} Its unambiguous identification in scientific literature and databases is ensured by its CAS Registry Number: 75854-66-9.^{[1][2][4]} This compound serves as a valuable building block and reagent in organic synthesis.^[3] Its structure, featuring a bromine atom on a primary carbon and a chiral center at the 3-position, makes it a subject of interest for studying reaction mechanisms, such as nucleophilic substitutions, and for synthesizing more complex, branched organic molecules.^[3] This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and experimental protocols relevant to its application in research and development.

Chemical and Physical Properties

The physicochemical properties of **1-Bromo-3-methylhexane** are summarized below. While some sources describe its appearance as a white powder, its molecular weight and structure are more consistent with a liquid state at room temperature, with a density greater than water.^{[1][4]}

| Property | Value | Reference |
|----------------------|--|---|
| CAS Number | 75854-66-9 | [1] [4] [5] |
| Molecular Formula | C ₇ H ₁₅ Br | [1] [2] [3] |
| Molecular Weight | 179.10 g/mol | [1] [2] [3] |
| IUPAC Name | 1-bromo-3-methylhexane | [1] [3] |
| Boiling Point | 65 °C (at 20 Torr) / 170.18 °C (estimated) | [2] [6] |
| Density | 1.141 g/cm ³ / 1.1337 g/cm ³ (estimated) | [2] [6] |
| Canonical SMILES | CCCC(C)CCBr | [1] [2] |
| XLogP3-AA (LogP) | 3.8 | [1] [7] [8] |
| Rotatable Bond Count | 4 | [1] [2] |
| Exact Mass | 178.03571 Da | [1] [2] [7] |
| Heavy Atom Count | 8 | [2] |
| Complexity | 43.7 | [2] [7] |

Reactivity and Synthetic Applications

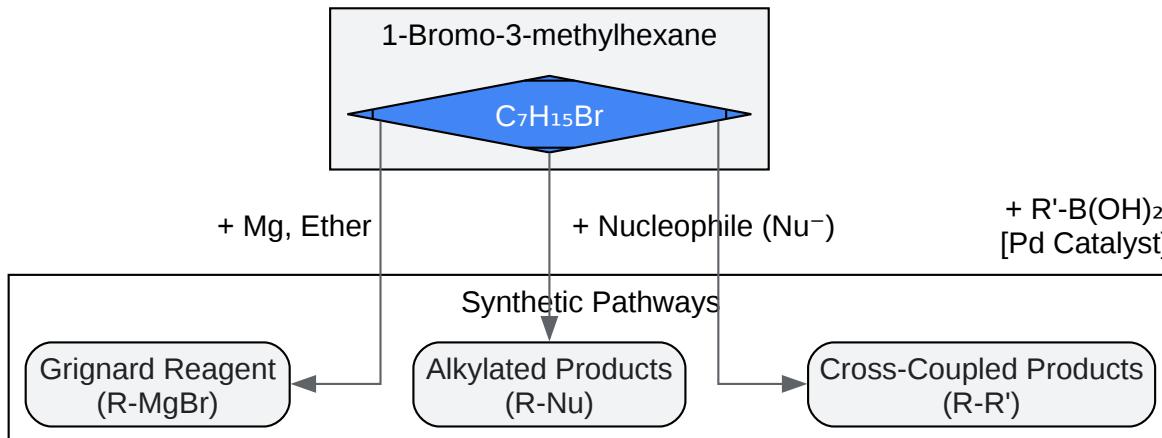
1-Bromo-3-methylhexane is a versatile electrophilic reagent primarily used for introducing the 3-methylhexyl group into molecules. Its reactivity is centered around the carbon-bromine bond, which allows it to participate in a variety of synthetic transformations.

Key Reactions:

- Nucleophilic Substitution: As a primary alkyl halide, it can undergo nucleophilic substitution reactions. Researchers utilize this compound to study the dynamics of substitution mechanisms.[\[3\]](#)
- Grignard Reactions: It can react with magnesium to form a Grignard reagent (3-methylhexylmagnesium bromide), a powerful nucleophile used to create new carbon-carbon

bonds.[1]

- Cross-Coupling Reactions: It can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form bonds with aryl or vinyl groups.[1]



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Synthetic pathways starting from **1-Bromo-3-methylhexane**.

Experimental Protocols

While specific, validated protocols for **1-Bromo-3-methylhexane** are not widely published, the following sections provide detailed methodologies for the synthesis of a similar bromoalkane, its use in a representative alkylation reaction, and its spectroscopic characterization. These protocols are intended for an audience proficient in standard laboratory techniques.

Protocol 1: Synthesis of a Bromoalkane via S_n2 Reaction (Representative)

This protocol is adapted for the synthesis of 1-bromo-3-methylbutane from 3-methylbutanol and serves as a model for converting a primary alcohol to a primary alkyl bromide.[9]

Objective: To synthesize a primary bromoalkane from its corresponding primary alcohol via an acid-catalyzed S_n2 reaction.

Materials:

- 3-methyl-1-butanol
- Sodium bromide (NaBr)
- Concentrated Sulfuric Acid (H₂SO₄)
- Distilled water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- 50 mL round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

- Combine 3-methyl-1-butanol (0.1 mol), sodium bromide (0.11 mol), and 15 mL of water in a 50 mL round-bottom flask.
- Cool the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid with constant swirling.
- Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.
- Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- Two layers will form. Separate the layers and discard the lower aqueous layer.
- Wash the upper organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution, and finally 15 mL of water.
- Dry the crude organic product over anhydrous magnesium sulfate.
- Decant the dried liquid and purify by simple distillation to obtain the final product.

Protocol 2: O-Alkylation of a Phenol (Representative Application)

This protocol demonstrates the use of a bromoalkane as an alkylating agent, a common application in drug development for modifying phenolic hydroxyl groups.[\[10\]](#)

Objective: To introduce an alkyl chain onto a phenolic oxygen via Williamson ether synthesis.

Materials:

- 4-Nitrophenol
- **1-Bromo-3-methylhexane**
- Potassium carbonate (K_2CO_3)
- Acetone
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- To a round-bottom flask, add 4-nitrophenol (10 mmol), potassium carbonate (15 mmol), and 50 mL of acetone.
- Stir the suspension vigorously at room temperature for 10 minutes.
- Add **1-Bromo-3-methylhexane** (11 mmol) to the mixture.
- Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone from the filtrate under reduced pressure.

- Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.



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Experimental workflow for a representative O-alkylation reaction.

Protocol 3: Spectroscopic Analysis

This section outlines standard procedures for acquiring NMR and MS data for a bromoalkane, adapted from a guide for a similar compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Use a standard single-pulse sequence on a spectrometer (e.g., 400 MHz).
 - Acquire 16-64 scans with a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.
 - Expected Signals: A triplet for the bromine-adjacent methylene group (CH_2Br) is anticipated around δ 3.3–3.5 ppm.[1]
- ^{13}C NMR Acquisition:

- Use a proton-decoupled pulse sequence.
- Acquire 1024 or more scans with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample via a suitable method (e.g., direct infusion or GC-MS).
- Ionization: Use a standard ionization technique such as Electron Ionization (EI).
- Data Analysis: Analyze the mass spectrum for the molecular ion peak and fragmentation patterns. A key feature will be the isotopic distribution for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity.[11]

Role in Drug Design and Development

While **1-Bromo-3-methylhexane** may not be a final drug product, its role as a synthetic intermediate is significant. Brominated organic compounds are prevalent in medicinal chemistry.[12] The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[12] The 3-methylhexyl moiety, introduced by this reagent, can serve as a lipophilic side chain to enhance membrane permeability or to probe binding pockets in drug targets.[10] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a foundational tool for building diverse molecular libraries for drug discovery.

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